molecular formula C14H14FN B597338 4-Fluoro-2',4'-dimethylbiphenyl-3-amine CAS No. 1226143-67-4

4-Fluoro-2',4'-dimethylbiphenyl-3-amine

Cat. No. B597338
M. Wt: 215.271
InChI Key: KZXOSCKLYZDWIN-UHFFFAOYSA-N
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Description

4-Fluoro-2,4'-dimethylbiphenyl-3-amine (4F2DMBA) is an organic compound belonging to the class of aromatic amines. It is a white crystalline solid with a melting point of 142°C and a boiling point of 250°C. This compound is widely used in scientific research due to its unique properties and its ability to act as a catalyst in various chemical reactions.

Scientific Research Applications

Fluorescence Enhancement

Research on analog compounds related to 4-Fluoro-2',4'-dimethylbiphenyl-3-amine has shown significant contributions to fluorescence studies. For instance, the study of fluorescence enhancement in trans-4-aminostilbene derivatives by N-phenyl substitutions, termed the "amino conjugation effect," reveals that introducing N-phenyl substituents leads to a more planar ground-state geometry. This adjustment results in a red shift of the absorption and fluorescence spectra, higher fluorescence quantum yields, and a decrease in photoisomerization quantum yields. Such findings are crucial for developing high-efficiency fluorescent materials and understanding the photochemical behavior of similar compounds (Yang, Chiou, & Liau, 2002).

Electrophilic Amination

The electrophilic amination of haloarenes, including those structurally related to 4-Fluoro-2',4'-dimethylbiphenyl-3-amine, demonstrates the versatility of these compounds in organic synthesis. Studies have shown the complete removal of the fluorine atom in certain conditions, indicating a pathway for functional group transformation in complex organic molecules. This process is essential for the synthesis of various aromatic amines, which are key intermediates in pharmaceuticals, agrochemicals, and materials science (Bombek, Požgan, Kočevar, & Polanc, 2004).

Advanced Materials Development

The development of novel polyimides derived from aromatic diamines demonstrates the importance of 4-Fluoro-2',4'-dimethylbiphenyl-3-amine and its derivatives in materials science. These polyimides, characterized by high organosolubility, optical transparency, and excellent thermal stability, are suitable for applications in electronics, photonics, and aerospace. The research highlights the potential of such compounds in creating new materials with specific mechanical, thermal, and optical properties, catering to the advanced demands of modern technology (Zhang et al., 2010).

Analytical Chemistry Applications

Marfey's reagent, closely related to the chemical family of 4-Fluoro-2',4'-dimethylbiphenyl-3-amine, is extensively used in the enantiomeric analysis of amino acids and amine compounds. Its application underscores the critical role of such compounds in facilitating the separation and identification of enantiomers, which is a cornerstone in the development of drugs and understanding biological mechanisms. This area of research is pivotal for the pharmaceutical industry, where the differentiation between enantiomers can lead to differences in drug efficacy and safety (B'hymer, Montes-Bayón, & Caruso, 2003).

properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-9-3-5-12(10(2)7-9)11-4-6-13(15)14(16)8-11/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXOSCKLYZDWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2',4'-dimethylbiphenyl-3-amine

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